Einecs 290-805-5

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 290-805-5 is a unique identifier for a chemical substance listed in the European Union’s regulatory inventory. The inventory includes over 100,000 chemicals, many of which lack comprehensive toxicological data, necessitating computational methods like (Q)SAR (Quantitative Structure-Activity Relationships) and RASAR (Read-Across Structure Activity Relationships) for hazard assessment .

Properties

CAS No. |

90247-37-3 |

|---|---|

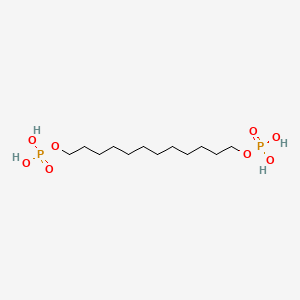

Molecular Formula |

C12H28O8P2 |

Molecular Weight |

362.29 g/mol |

IUPAC Name |

12-phosphonooxydodecyl dihydrogen phosphate |

InChI |

InChI=1S/C12H28O8P2/c13-21(14,15)19-11-9-7-5-3-1-2-4-6-8-10-12-20-22(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) |

InChI Key |

MGYRDKQKDZZPJO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCOP(=O)(O)O)CCCCCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mentha arvensis extract is primarily obtained through steam distillation of the aerial parts of the plant. The process involves the following steps:

Harvesting: The plant is harvested when it reaches full bloom.

Drying: The harvested plant material is dried to reduce moisture content.

Steam Distillation: The dried plant material is subjected to steam distillation, where steam is passed through the plant material to vaporize the volatile compounds.

Condensation: The vaporized compounds are then condensed back into liquid form, resulting in the essential oil.

Industrial Production Methods

In industrial settings, the production of Mentha arvensis extract involves large-scale steam distillation units. The process is optimized to maximize the yield of essential oil, which is then further processed to isolate specific components such as menthol .

Chemical Reactions Analysis

General Reactivity of Organophosphoric Acid Esters

Organophosphoric acid esters (e.g., diphosphoric acid alkyl esters) are reactive due to the electrophilic phosphorus centers and labile ester groups. Key reaction pathways include:

-

Hydrolysis : These esters undergo hydrolysis under acidic or alkaline conditions to form phosphoric acid derivatives and corresponding alcohols. For example:

This reaction is accelerated in the presence of nucleophilic agents (e.g., water, alcohols).

-

Nucleophilic Substitution : The ester groups are susceptible to substitution by nucleophiles (e.g., amines, thiols), leading to modified phosphoric acid derivatives.

-

Thermal Decomposition : At elevated temperatures, these esters may degrade, releasing phosphoric acid and alkyl fragments.

Environmental and Chemical Stability

Based on the compound’s classification under the EC Inventory ( ), diphosphoric acid alkyl esters are categorized as industrial chemicals. Their stability and reactivity depend on:

-

pH : Alkaline conditions accelerate hydrolysis.

-

Temperature : Increased temperature promotes decomposition.

-

Chemical Interactions : Reactivity with acids, bases, or oxidizing agents may alter their structure.

Toxicological and Regulatory Context

While specific toxicity data for EINECS 290-805-5 is not provided in the search results, organophosphoric acid esters generally exhibit moderate reactivity and may pose risks in aquatic environments ( ). Regulatory frameworks (e.g., REACH) govern their handling and disposal ( ).

Comparison of Organophosphoric Acid Esters

| Property | Diphosphoric Acid, C4-20-Alkyl Esters | General Organophosphoric Acid Esters |

|---|---|---|

| Hydrolysis | Acidic/alkaline conditions | Acidic/alkaline conditions |

| Thermal Stability | Decomposes at high temperatures | Variable (depends on alkyl chain) |

| Nucleophilic Reactivity | Moderate (ester groups) | Moderate to high (depending on structure) |

Research Gaps and Limitations

The search results do not provide direct experimental data (e.g., rate constants, product distributions) for this compound. For precise reaction mechanisms, further studies or specialized databases (e.g., JPL atmospheric chemistry data ) would be required.

Scientific Research Applications

Mentha arvensis extract has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of menthol and its derivatives.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Used in the formulation of topical analgesics and decongestants due to its cooling effect.

Industry: Employed in the production of flavorings, fragrances, and cosmetics.

Mechanism of Action

The primary active component of Mentha arvensis extract is menthol, which exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Research Findings and Limitations

- Efficiency of RASAR Models : A 70% Tanimoto similarity threshold achieves 95% coverage of EINECS chemicals, reducing reliance on animal testing .

- Gaps in QSAR Applicability : Only 54% of EINECS chemicals can be classified into QSAR-friendly groups, leaving complex mixtures (e.g., botanical extracts) inadequately addressed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.